![molecular formula C22H30N4O3 B2630561 N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide CAS No. 941994-91-8](/img/structure/B2630561.png)
N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Intermediate Amines: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with dimethylamine to form 4-(dimethylamino)benzylamine.
Coupling Reaction: The intermediate amine is then coupled with 2-methoxy-5-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired ethanediamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can interact with biological receptors, enzymes, or other proteins, leading to various biochemical effects. The methoxy and methylphenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
- N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phenyl)propanamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- Methanone, [4-(dimethylamino)phenyl]phenyl-
Uniqueness
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2-methoxy-5-methylphenyl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-methoxy-5-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-15-7-12-20(29-6)18(13-15)24-22(28)21(27)23-14-19(26(4)5)16-8-10-17(11-9-16)25(2)3/h7-13,19H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZJHHHSZVSCRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
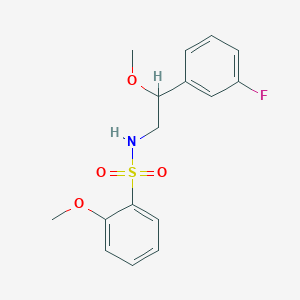
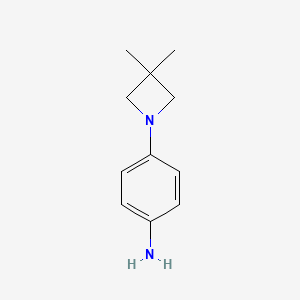
![1-[4-(3-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2630484.png)
![N-(2-(N-(3,4-dimethoxyphenethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630485.png)
![3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2630487.png)
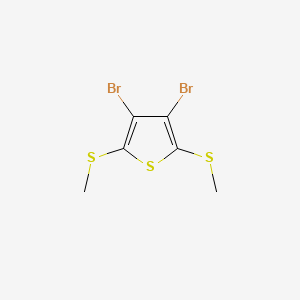
![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2630489.png)
![6-chloro-5-methyl-N-{4-[(1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}pyridine-3-sulfonamide](/img/structure/B2630490.png)
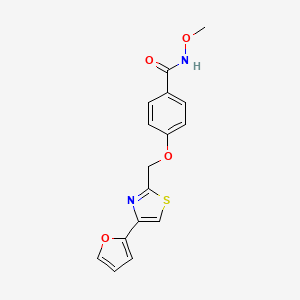
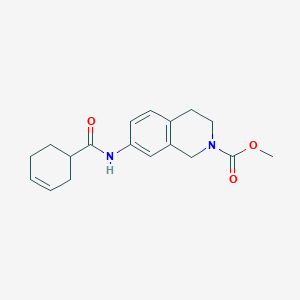
![2-((2-(methylthio)-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B2630496.png)
![(E)-(3-(hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-1-yl)(2-methylpiperidin-1-yl)methanone](/img/structure/B2630497.png)
![1-phenyl-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2630499.png)
![7-allyl-3-(tert-butyl)-1,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2630501.png)
